(2-(3,4-dihydroquinolin-1(2H)-yl)benzo[d]thiazol-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
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Overview
Description
1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that features a combination of piperazine, benzothiazole, and tetrahydroquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine derivative: This involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form 1-(2-methoxyphenyl)piperazine.
Benzothiazole synthesis: The benzothiazole ring is synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Coupling reactions: The piperazine derivative is then coupled with the benzothiazole moiety using a carbonylating agent to form the intermediate compound.
Formation of tetrahydroquinoline: The final step involves the cyclization of the intermediate with a suitable reagent to form the tetrahydroquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}-1,2,3,4-TETRAHYDROQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}-1,2,3,4-TETRAHYDROQUINOLINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interaction with various biological targets.
Pharmacology: The compound is investigated for its effects on neurotransmitter receptors and its potential use in treating neurological disorders.
Materials Science: It is explored for its use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various signaling pathways . This can result in therapeutic effects such as the alleviation of symptoms in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the piperazine moiety and is used in similar pharmacological studies.
Benzothiazole derivatives: Compounds with the benzothiazole ring are studied for their antimicrobial and anticancer properties.
Tetrahydroquinoline derivatives: These compounds are explored for their potential in treating cardiovascular diseases.
Uniqueness
1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}-1,2,3,4-TETRAHYDROQUINOLINE is unique due to its multi-functional structure, which allows it to interact with a variety of biological targets and exhibit diverse pharmacological activities .
Properties
Molecular Formula |
C28H28N4O2S |
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Molecular Weight |
484.6 g/mol |
IUPAC Name |
[2-(3,4-dihydro-2H-quinolin-1-yl)-1,3-benzothiazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C28H28N4O2S/c1-34-24-13-5-4-12-23(24)30-16-18-31(19-17-30)27(33)21-10-6-14-25-26(21)29-28(35-25)32-15-7-9-20-8-2-3-11-22(20)32/h2-6,8,10-14H,7,9,15-19H2,1H3 |
InChI Key |
BNJUXBFWBIMQTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C4C(=CC=C3)SC(=N4)N5CCCC6=CC=CC=C65 |
Origin of Product |
United States |
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